molecular formula C12H18N2O2 B14652343 2-(4-Aminophenoxy)-N,N-diethylacetamide CAS No. 52547-47-4

2-(4-Aminophenoxy)-N,N-diethylacetamide

Cat. No.: B14652343
CAS No.: 52547-47-4
M. Wt: 222.28 g/mol
InChI Key: LIEAOTKKNUTPJJ-UHFFFAOYSA-N
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Description

2-(4-Aminophenoxy)-N,N-diethylacetamide is an organic compound that features an aminophenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenoxy)-N,N-diethylacetamide typically involves the reaction of 4-aminophenol with N,N-diethylacetamide under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) and a reducing agent like hydrazine hydrate. The reaction is carried out in an ethanol solvent at elevated temperatures, usually around 68-70°C, for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is typically filtered, and the product is purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenoxy)-N,N-diethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-(4-Aminophenoxy)-N,N-diethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenoxy)-N,N-diethylacetamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to effects such as apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Aminophenoxy)-2,6-dimethylaniline: Another aminophenoxy derivative with similar chemical properties.

    4-(4-Aminophenoxy)picolinamide: Known for its potential anticancer activity.

    10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone: Used in the synthesis of polyimides.

Uniqueness

2-(4-Aminophenoxy)-N,N-diethylacetamide is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its diethylacetamide moiety differentiates it from other aminophenoxy compounds, providing unique properties that are valuable in various applications .

Properties

CAS No.

52547-47-4

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-(4-aminophenoxy)-N,N-diethylacetamide

InChI

InChI=1S/C12H18N2O2/c1-3-14(4-2)12(15)9-16-11-7-5-10(13)6-8-11/h5-8H,3-4,9,13H2,1-2H3

InChI Key

LIEAOTKKNUTPJJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)COC1=CC=C(C=C1)N

Origin of Product

United States

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